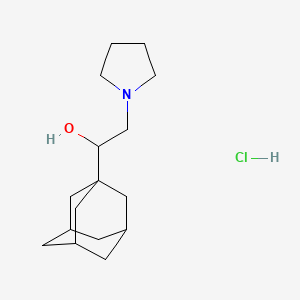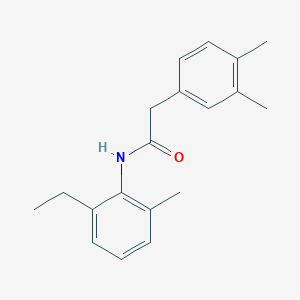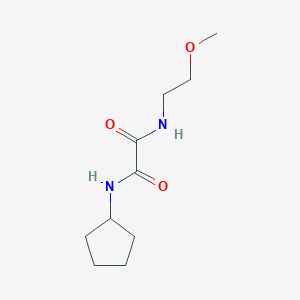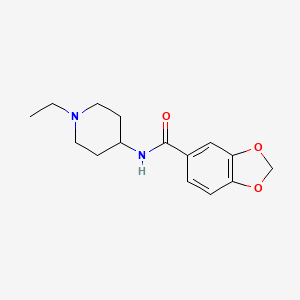![molecular formula C17H18O4 B5232966 3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5232966.png)
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, also known as Dicoumarol, is a natural compound that belongs to the coumarin family. It was first isolated from spoiled sweet clover hay in the 1940s and has since been used in various scientific research studies. Dicoumarol has been proven to have numerous biochemical and physiological effects, making it a valuable compound in the field of scientific research.
Wirkmechanismus
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one works by inhibiting the enzyme vitamin K epoxide reductase, which is responsible for the activation of vitamin K-dependent clotting factors. This leads to a decrease in the production of clotting factors, resulting in an anticoagulant effect. Additionally, dicoumarol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has numerous biochemical and physiological effects. It has been shown to have anticoagulant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to have antioxidant and neuroprotective effects, making it a valuable compound in the field of scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a well-studied compound, with a known mechanism of action and numerous biochemical and physiological effects. Additionally, it is readily available and relatively inexpensive. However, there are also limitations to the use of dicoumarol in lab experiments. It has a narrow therapeutic window, which can make dosing difficult. Additionally, it has been shown to have potential side effects, such as bleeding and liver toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of dicoumarol. One potential area of research is the development of new anticoagulant drugs based on the structure of dicoumarol. Additionally, further research is needed to fully understand the anti-cancer properties of dicoumarol and its potential use in cancer treatment. Finally, there is a need for more research into the potential side effects of dicoumarol and how they can be mitigated in lab experiments.
Synthesemethoden
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can be synthesized through several methods, including the condensation of salicylaldehyde and acetic anhydride in the presence of a catalyst. Another method involves the reaction of 4-hydroxycoumarin with cyclohexanone in the presence of a base. The synthesis of dicoumarol is a complex process that requires careful attention to detail and precise conditions.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has been extensively studied for its anticoagulant properties. It inhibits the enzyme vitamin K epoxide reductase, which is responsible for the activation of vitamin K-dependent clotting factors. This makes it a valuable tool in the treatment and prevention of thrombosis and embolism. Additionally, dicoumarol has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
3,4-dimethyl-7-(2-oxocyclohexyl)oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-10-11(2)17(19)21-16-9-12(7-8-13(10)16)20-15-6-4-3-5-14(15)18/h7-9,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSSTSUTKCQMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
![3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione](/img/structure/B5232900.png)
![1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)
![(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5232935.png)
![ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate](/img/structure/B5232954.png)
![1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene](/img/structure/B5232958.png)

![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)

![2-[(2-ethoxybenzyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5232999.png)